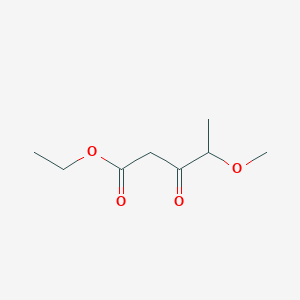
Ethyl 4-methoxy-3-oxopentanoate
Descripción general
Descripción
Ethyl 4-methoxy-3-oxopentanoate is a chemical compound with the CAS Number: 1186526-25-9 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 4-methoxy-3-oxopentanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 4-methoxy-3-oxopentanoate is 1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 4-methoxy-3-oxopentanoate is a liquid at room temperature . It has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Ethyl 4-methoxy-3-oxopentanoate's chemistry is utilized in various synthetic routes to create complex molecules and materials. Its transformations under specific conditions enable the generation of diverse structures with potential applications in pharmaceuticals, materials science, and organic synthesis. For example, the methylation of related compounds has been studied for producing enol ethers, demonstrating the reactivity of similar esters in synthetic chemistry (Haider & Wyler, 1983). Additionally, ethyl 2,2,4-trimethyl-3-oxopentanoate's cleavage with sodium tert-butoxide into simple esters highlights the chemical versatility of related ketoesters, hinting at ethyl 4-methoxy-3-oxopentanoate's potential utility in polymerization processes (Lochmann & Trekoval, 1981).
Biocatalysis and Drug Synthesis
Biocatalytic processes involving compounds structurally similar to ethyl 4-methoxy-3-oxopentanoate are crucial for the production of enantiopure compounds used in drug synthesis. The microbial reduction of ethyl 2-oxo-4-phenylbutanoate, a compound with a related structure, to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, showcases the application of biocatalysis in obtaining high-purity pharmaceutical intermediates (Oda et al., 1998). This underscores the potential for utilizing ethyl 4-methoxy-3-oxopentanoate in similar biocatalytic frameworks for producing medically relevant compounds.
Nonlinear Optical (NLO) Materials
The investigation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for nonlinear optical (NLO) activities, employing density functional theory (DFT) and time-dependent (TD)-DFT methods, demonstrates the potential of ethyl 4-methoxy-3-oxopentanoate-related compounds in NLO material science. Such studies reveal that these compounds are promising candidates for NLO materials, indicating that ethyl 4-methoxy-3-oxopentanoate itself could have applications in the development of optical devices and materials (Kiven et al., 2023).
Safety And Hazards
Ethyl 4-methoxy-3-oxopentanoate has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
ethyl 4-methoxy-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFFEQHVIIFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-3-oxopentanoate | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

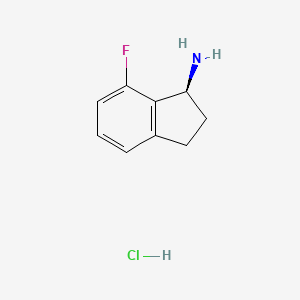
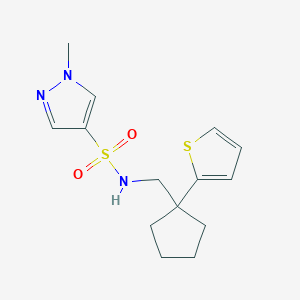
![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)
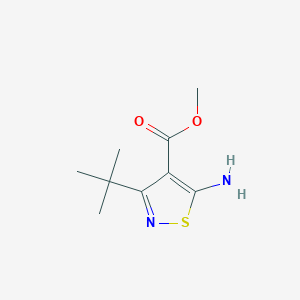
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)
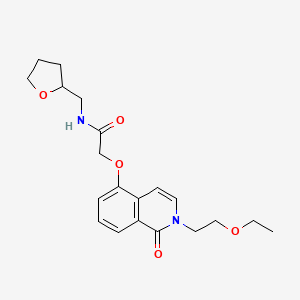
![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)
![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)
![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)